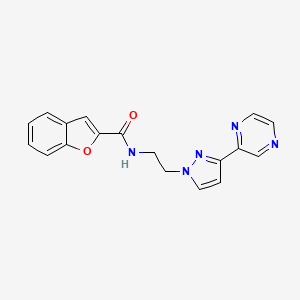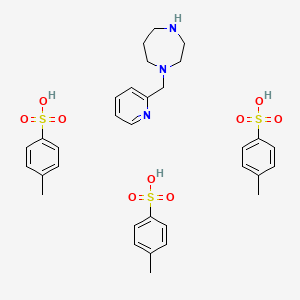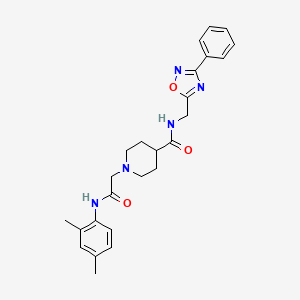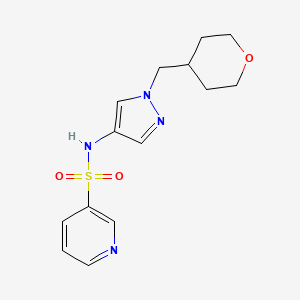![molecular formula C19H10ClF3N2O B2864513 6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478261-48-2](/img/structure/B2864513.png)
6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of the compound would likely be complex due to the presence of multiple functional groups. For instance, a related compound “4-Chloro-2-(trifluoromethyl)phenyl isocyanate” has a molecular formula of C8H3ClF3NO .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and would depend on the reaction conditions and the other reactants involved. For example, “2,6-Dichloro-4-(trifluoromethyl)phenyl hydrazine” can react with ethyl acetoacetate to form a pyrazolone derivative .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, “4-Chloro-2-(trifluoromethyl)phenyl isocyanate” has a molecular weight of 221.56 .Scientific Research Applications
Medicinal Chemistry: Synthesis of Anti-Inflammatory Agents
In medicinal chemistry, this compound is utilized as a precursor for synthesizing various bioactive molecules. Its trifluoromethyl group is particularly significant due to its ability to enhance the biological activity of pharmaceuticals. For instance, it can be used to develop new anti-inflammatory agents by incorporating it into the molecular structure of drugs similar to celecoxib .
Agriculture: Development of Pesticides
The presence of the chlorophenyl and trifluoromethyl groups in this compound suggests potential applications in agriculture, specifically in the synthesis of pesticides. These groups are commonly found in phenylpyrazole insecticides like fipronil, indicating that this compound could be instrumental in creating new formulations to protect crops from pests .
Environmental Science: Pollutant Degradation
In environmental science, researchers could explore the use of this compound in the degradation of pollutants. Its chemical structure may allow it to bind to toxic substances, facilitating their breakdown into less harmful components. This application is crucial for the development of more efficient methods to mitigate environmental contamination .
Material Science: Advanced Polymer Synthesis
The compound’s robust aromatic and fluorinated groups make it a candidate for the synthesis of advanced polymers. These polymers could exhibit enhanced stability and resistance to degradation, making them suitable for high-performance materials used in aerospace or electronics .
Chemical Synthesis: Building Blocks for Heterocyclic Compounds
In chemical synthesis, this compound serves as a building block for heterocyclic compounds. Its structure is conducive to reactions that form complex rings, which are core components in many drugs and agrochemicals. This application is vital for expanding the repertoire of synthetic organic chemistry.
Biochemistry: Enzyme Inhibition Studies
Lastly, in biochemistry, the compound’s unique structure could be used to study enzyme inhibition. By interacting with specific enzymes, it can help in understanding the mechanisms of action and potentially lead to the discovery of new therapeutic targets for various diseases.
Safety And Hazards
properties
IUPAC Name |
6-(4-chlorophenyl)-2-oxo-4-[2-(trifluoromethyl)phenyl]-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-12-7-5-11(6-8-12)17-9-14(15(10-24)18(26)25-17)13-3-1-2-4-16(13)19(21,22)23/h1-9H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUNDMSNTFSJSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Cl)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2864430.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-fluorobenzoic acid](/img/structure/B2864431.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(p-tolyl)ethyl)oxalamide](/img/structure/B2864432.png)


![5-(4-Chloro-3-methylphenyl)-3-[(3-fluorophenyl)methyl]-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2864436.png)




![3-Hydroxy-2-[2-(naphthalen-1-yl)acetamido]butanoic acid](/img/structure/B2864448.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2864449.png)

![Carbanide;cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B2864452.png)